7-Fluoro-[1,8]naphthyridin-2-ol
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Overview
Description
7-Fluoro-[1,8]naphthyridin-2-ol is a fluorinated heterocyclic compound with the molecular formula C8H5FN2O and a molecular weight of 164.14 g/mol . This compound is part of the naphthyridine family, which is known for its diverse biological activities and photochemical properties . The structure of this compound consists of a naphthyridine core with a fluorine atom at the 7th position and a hydroxyl group at the 2nd position .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-naphthyridines, including 7-Fluoro-[1,8]naphthyridin-2-ol, can be achieved through various methods. One common approach involves the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohols using a water-soluble iridium catalyst under air atmosphere . This method yields 1,8-naphthyridines in moderate to high yields (62-88%) .
Another method involves multicomponent reactions (MCRs) where substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or cyanoacetates are reacted in the presence of N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . This method also provides moderate to high yields of trisubstituted 2-amino-1,8-naphthyridines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-[1,8]naphthyridin-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 2nd position can be oxidized to form a ketone.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom at the 7th position can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: The major product is 7-Fluoro-[1,8]naphthyridin-2-one.
Reduction: The major product is 7-Fluoro-[1,8]naphthyridin-2-amine.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives of this compound.
Scientific Research Applications
7-Fluoro-[1,8]naphthyridin-2-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Fluoro-[1,8]naphthyridin-2-ol is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, in antimicrobial applications, it may inhibit bacterial enzymes or interfere with DNA replication . In anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,8-Naphthyridine: The parent compound without the fluorine and hydroxyl groups.
7-Chloro-[1,8]naphthyridin-2-ol: A similar compound with a chlorine atom instead of fluorine.
7-Methyl-[1,8]naphthyridin-2-ol: A similar compound with a methyl group instead of fluorine.
Uniqueness
7-Fluoro-[1,8]naphthyridin-2-ol is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its non-fluorinated analogs. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .
Properties
IUPAC Name |
7-fluoro-1H-1,8-naphthyridin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O/c9-6-3-1-5-2-4-7(12)11-8(5)10-6/h1-4H,(H,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUBNBYAEJAJCBT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC2=C1C=CC(=N2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50610537 |
Source
|
Record name | 7-Fluoro-1,8-naphthyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50610537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
846033-37-2 |
Source
|
Record name | 7-Fluoro-1,8-naphthyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50610537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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